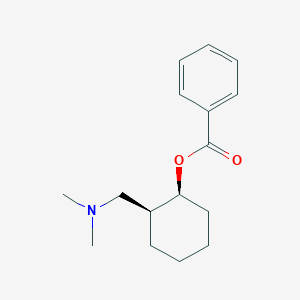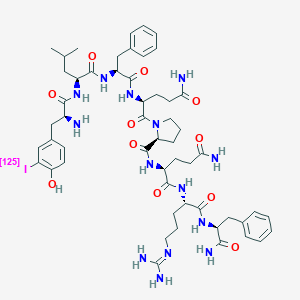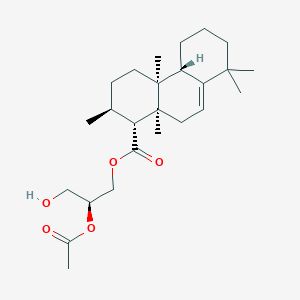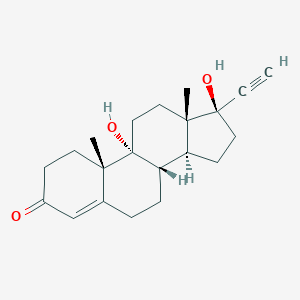
2-Amino-3-chlorobut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACBC is a non-proteinogenic amino acid derivative that is structurally similar to the neurotransmitter GABA. It was first synthesized in 1984 by Ishii and colleagues using a multistep process involving the reaction of 1,2-dichloroethane with sodium cyanide, followed by hydrolysis and decarboxylation reactions. Since then, ACBC has been the subject of numerous studies investigating its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
ACBC has been shown to have a number of potential therapeutic applications, including its use as an anticonvulsant, anxiolytic, and analgesic agent. It has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Wirkmechanismus
The exact mechanism of action of ACBC is not yet fully understood, but it is believed to act as a GABA agonist, binding to GABA receptors in the brain and increasing the inhibitory effects of GABA. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and physiological effects:
Studies have shown that ACBC has a number of biochemical and physiological effects in the body, including a decrease in glutamate release, an increase in GABA levels, and a decrease in neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ACBC in lab experiments is its ability to selectively target GABA receptors, making it a useful tool for investigating the role of GABA in the brain. However, one limitation of using ACBC is its relatively low potency compared to other GABA agonists, which can make it difficult to achieve the desired effects in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on ACBC, including its use in the treatment of neurological disorders such as Parkinson's disease and epilepsy. It may also be useful for investigating the role of GABA in anxiety and depression, and as a potential tool for studying the effects of GABAergic drugs on the brain.
In conclusion, ACBC is a promising amino acid derivative with a number of potential therapeutic applications. Its ability to selectively target GABA receptors makes it a useful tool for investigating the role of GABA in the brain, and its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential applications of ACBC.
Synthesemethoden
The synthesis of ACBC involves the reaction of 1,2-dichloroethane with sodium cyanide, followed by hydrolysis and decarboxylation reactions. This multistep process results in the formation of ACBC, which can be purified using various chromatographic techniques.
Eigenschaften
CAS-Nummer |
114115-56-9 |
|---|---|
Produktname |
2-Amino-3-chlorobut-3-enoic acid |
Molekularformel |
C4H6ClNO2 |
Molekulargewicht |
135.55 g/mol |
IUPAC-Name |
2-amino-3-chlorobut-3-enoic acid |
InChI |
InChI=1S/C4H6ClNO2/c1-2(5)3(6)4(7)8/h3H,1,6H2,(H,7,8) |
InChI-Schlüssel |
WUOSUHNXMPQYPM-UHFFFAOYSA-N |
SMILES |
C=C(C(C(=O)O)N)Cl |
Kanonische SMILES |
C=C(C(C(=O)O)N)Cl |
Synonyme |
2-amino-3-chloro-3-butenoic acid 3-chlorovinylglycine chlorovinylglycine chlorovinylglycine, (R)-isomer chlorovinylglycine, (S)-isomer ClVGly |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)




![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)







